amine hydrochloride CAS No. 1240567-21-8](/img/structure/B6361882.png)
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Fate and Toxicity of Chemical Degradation Products
Research on compounds similar to "(2,5-Dimethoxyphenyl)methylamine hydrochloride" often includes studies on the environmental fate and toxicity of chemical warfare agent degradation products. These studies assess the formation, environmental persistence, and mammalian and ecotoxicity of degradation products relevant to environmental and occupational health. Such research is crucial for understanding the potential environmental impacts of these chemicals and their degradation byproducts (Munro et al., 1999).
Toxicity and Degradation of Environmental Pollutants
Analyses of the occurrence, toxicity, and degradation pathways of environmental pollutants, such as antimicrobial agents and herbicides, shed light on their environmental and health impacts. These studies provide insights into the persistence of these compounds in the environment and their potential transformation into more toxic or persistent by-products, informing risk assessments and mitigation strategies (Bedoux et al., 2012; Zuanazzi et al., 2020).
Photodynamic Therapy (PDT)
Research into the applications of compounds that alter biological pathways includes studies on photodynamic therapy (PDT), a treatment modality for various diseases, including cancer. These studies explore the mechanisms by which certain compounds can enhance the effectiveness of PDT, such as by improving the accumulation of protoporphyrin IX, a compound critical for the efficacy of PDT (Gerritsen et al., 2008).
Biosynthesis and Excretion of Hallucinogens
The biosynthesis and excretion of hallucinogens, formed by methylation of neurotransmitters or related substances, have been studied to understand their biochemical pathways and implications for neurological research. Such studies explore the structural similarities between psychotomimetic substances and biogenic amine transmitters in the brain, contributing to our understanding of neurological functions and potential therapeutic targets (Rosengarten & Friedhoff, 1976).
Hydroprocessing Catalysts
In the field of chemical engineering, the development of hydroprocessing catalysts, such as transition metal phosphides, has been researched for their potential to improve the efficiency of processes like hydrodesulfurization and hydrodenitrogenation. This research addresses the need for more effective catalysts due to the decreasing quality of oil feedstocks and stricter environmental regulations (Oyama et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKHXYMXCLWPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
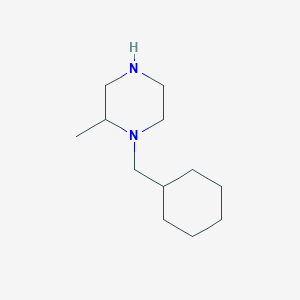
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

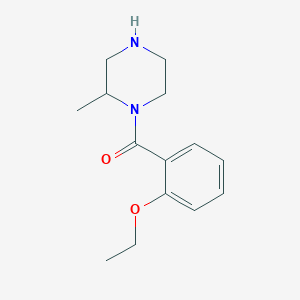
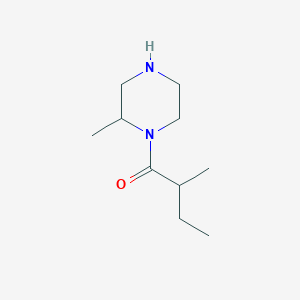

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
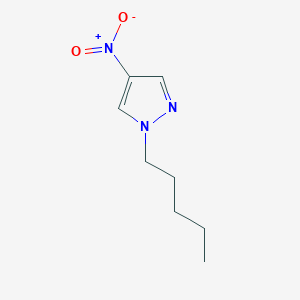
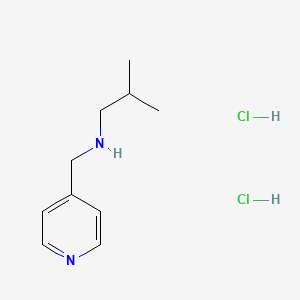
![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)